molecular formula C22H24N2O6S B3298136 8-(2H-1,3-benzodioxole-5-carbonyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 896379-31-0

8-(2H-1,3-benzodioxole-5-carbonyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B3298136
CAS No.: 896379-31-0
M. Wt: 444.5 g/mol
InChI Key: XNUZWVLRGUHDNF-UHFFFAOYSA-N
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Description

8-(2H-1,3-Benzodioxole-5-carbonyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. This structure is modified with two key substituents: a 2H-1,3-benzodioxole-5-carbonyl group at position 8 and a 4-methylbenzenesulfonyl (tosyl) group at position 2. The benzodioxole moiety is notable for its electron-rich aromatic system, often associated with enhanced bioavailability and CNS penetration in drug design, while the tosyl group contributes to steric bulk and metabolic stability .

The spirocyclic framework confers conformational rigidity, which can improve target selectivity in pharmacological contexts .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6S/c1-16-2-5-18(6-3-16)31(26,27)24-12-13-30-22(24)8-10-23(11-9-22)21(25)17-4-7-19-20(14-17)29-15-28-19/h2-7,14H,8-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUZWVLRGUHDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 8-(2H-1,3-benzodioxole-5-carbonyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP/logD Solubility (logSw) References
Target Compound Likely ~C23H23N2O5S ~450 (estimated) 8-benzodioxole-5-carbonyl, 4-tosyl ~2.5–3.0* Low (<-2.5)*
4-(4-Methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane () C14H20N2O3S 296.39 4-tosyl Not reported Not reported
8-(Ethanesulfonyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane () C16H24N2O5S2 388.50 4-tosyl, 8-ethanesulfonyl Not reported Not reported
8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane () C20H18ClF3N4O4 470.83 4-nitrobenzoyl, 8-pyridinyl ~3.5* Low (<-3.0)*
8-(2H-1,3-Benzodioxole-5-carbonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione () C23H23N3O5 421.45 8-benzodioxole-5-carbonyl, 3-(4-methylbenzyl) 2.51 -2.98

*Estimated based on structural analogs.

Key Observations :

Sulfonyl groups (e.g., tosyl in ) improve metabolic stability but may reduce solubility due to increased molecular weight and polarity . Pyridinyl/nitrobenzoyl substituents () introduce electron-withdrawing effects, which could influence reactivity in synthetic pathways or target binding .

Spirocyclic Core Variations :

  • The 1-oxa-4,8-diazaspiro[4.5]decane core (common to all compounds) provides rigidity, but replacing oxygen with additional nitrogen atoms (e.g., triazaspiro in ) alters hydrogen-bonding capacity and solubility .

Challenges and Limitations
  • Solubility: Low solubility (logSw < -2.5) is a recurring issue for spirocyclic compounds, necessitating formulation strategies like salt formation or nanoparticle delivery .
  • Synthetic Complexity : Multi-step synthesis (e.g., ) increases production costs and scalability challenges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(2H-1,3-benzodioxole-5-carbonyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Reactant of Route 2
Reactant of Route 2
8-(2H-1,3-benzodioxole-5-carbonyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

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